5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a bromine atom, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then coupled with the pyridazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow chemistry to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring play crucial roles in its binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine
Uniqueness
5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C17H22BrN5O |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-tert-butylpyridazine |
InChI |
InChI=1S/C17H22BrN5O/c1-17(2,3)14-4-5-15(22-21-14)24-11-12-6-7-23(10-12)16-19-8-13(18)9-20-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
CEJWIIFVZCZAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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